Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- is a complex organic compound with a unique structure that includes both amine and ether functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- typically involves multiple steps. One common method includes the reaction of N,N-dimethylacetamide with ammonia under controlled conditions to produce ethanamine. This intermediate is then reacted with sodium bromide to form a corresponding salt. The final product is obtained through a series of reactions involving dihydroxybenzoic acid and chloroisobutene in the presence of ethanamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanamine, 2,2-dimethoxy-N-methyl-: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-(Dimethylamino)ethanol: Another related compound with similar amine and ether functionalities, used in different industrial applications.
Uniqueness
Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
66027-97-2 |
---|---|
Molekularformel |
C21H37NO2 |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[2-[2-methyl-4,6-bis(2-methylpropyl)phenoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C21H37NO2/c1-16(2)12-19-14-18(5)21(20(15-19)13-17(3)4)24-11-10-23-9-8-22(6)7/h14-17H,8-13H2,1-7H3 |
InChI-Schlüssel |
YIKKNNXQZVPHPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCCOCCN(C)C)CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.